4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine
Overview
Description
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone or similar electrophilic reagent.
Coupling Reactions: The final step involves coupling the imidazo[1,2-a]pyridine derivative with the thiazole derivative, typically using a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can be used to modify the thiazole ring or the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
- N-(2-Ethylphenyl)-1,3-thiazol-2-amine
- 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine lies in its specific combination of functional groups and ring systems. This unique structure allows it to interact with a broader range of molecular targets compared to similar compounds, potentially leading to more diverse biological activities and applications.
Properties
IUPAC Name |
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethylphenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-4-15-7-5-6-8-16(15)22-20-23-17(12-25-20)19-14(3)21-18-11-13(2)9-10-24(18)19/h5-12H,4H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFQVGXCGVDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C4N3C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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